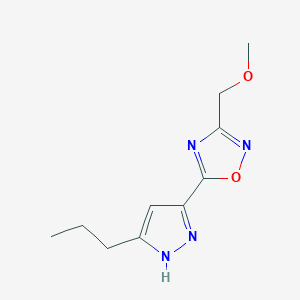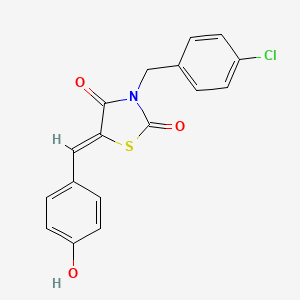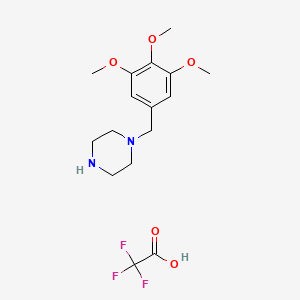
3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the oxadiazole family and has been synthesized through different methods.
作用機序
The mechanism of action of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with certain metal ions through coordination bonds, leading to changes in its fluorescence properties. In addition, its electron transport properties are thought to be related to its molecular structure and the interactions between its constituent atoms.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic to cells at low concentrations, making it a potential candidate for use in biological applications.
実験室実験の利点と制限
One of the main advantages of 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is its high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection. In addition, its good electron transport properties make it a potential candidate for use in organic electronic devices.
However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain lab experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to optimize its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One potential direction is to further investigate its mechanism of action and optimize its use in metal ion detection and organic electronic devices.
Another potential direction is to explore its potential applications in biological systems. For example, it could be used as a fluorescent probe for imaging certain biological molecules or as a component in organic electronic devices for interfacing with biological systems.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further research is needed to fully understand its mechanism of action and optimize its use in different applications.
合成法
There are several methods of synthesizing 3-(methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. One of the most common methods involves the reaction of 1,3-dipolar cycloaddition of an azide and an alkyne. This method has been used to synthesize this compound with high yield and purity.
科学的研究の応用
3-(Methoxymethyl)-5-(3-propyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is its use as a fluorescent probe for detecting metal ions. It has been shown to have high selectivity and sensitivity towards certain metal ions, making it a promising candidate for metal ion detection.
Another potential application of this compound is in the field of organic electronics. It has been found to exhibit good electron transport properties, making it a potential candidate for use in organic electronic devices such as organic field-effect transistors.
特性
IUPAC Name |
3-(methoxymethyl)-5-(5-propyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-3-4-7-5-8(13-12-7)10-11-9(6-15-2)14-16-10/h5H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCVIRRCXBTSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C2=NC(=NO2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B5055493.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methylbenzamide](/img/structure/B5055494.png)
![1-sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5055511.png)
![1-ethyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5055512.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(2-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5055520.png)

![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B5055535.png)
![4-[4-(dimethylamino)phenyl]-9-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5055543.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-chlorophenyl)urea](/img/structure/B5055548.png)
![4-benzyl-1-{3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5055551.png)
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B5055553.png)
![2,5,7-trimethylisoxazolo[2,3-a]pyrimidin-8-ium perchlorate](/img/structure/B5055563.png)
![2-[4-(hexyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5055570.png)

